![molecular formula C18H12N4O5S2 B2868246 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007262-16-9](/img/structure/B2868246.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H12N4O5S2 and its molecular weight is 428.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Agents
The benzo[d]thiazole moiety is significant in the design of antimycobacterial agents. Research has shown that derivatives of benzo[d]thiazole, such as the compound , can be effective against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis . These compounds can be designed and synthesized with various substituents to enhance their activity and selectivity towards Mtb over non-tuberculous mycobacteria (NTM).
Antitubercular Activity
Specifically, benzo[d]thiazole derivatives have been evaluated for their in vitro antitubercular activity . They have shown promising results, with certain derivatives displaying low micromolar inhibitory concentrations against Mtb . This suggests that our compound could potentially be optimized for treating tuberculosis.
Selective Inhibition
The compound’s ability to selectively inhibit Mtb over NTM is particularly noteworthy. This selectivity is crucial for developing targeted therapies that minimize the impact on the body’s natural microbiota and reduce the risk of developing drug resistance .
ADMET Properties
The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico, which is essential for understanding its pharmacokinetic profile . This helps in assessing the compound’s potential as a drug candidate.
Molecular Docking and Dynamics
Molecular docking and dynamics studies are vital for understanding the interaction between the compound and biological targets. For instance, the binding pattern and stability of the protein-ligand complex with the target Pantothenate synthetase of Mtb can be elucidated . This aids in the rational design of more potent derivatives.
properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S2/c1-27-16(23)8-21-13-5-3-11(22(25)26)7-15(13)29-18(21)20-17(24)10-2-4-12-14(6-10)28-9-19-12/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXXFGDUOIJILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.